molecular formula C11H12Cl2N2O3 B2978524 3,4-dichloro-N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}benzenecarboxamide CAS No. 338419-51-5

3,4-dichloro-N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}benzenecarboxamide

Cat. No. B2978524
CAS RN: 338419-51-5
M. Wt: 291.13
InChI Key: DCLFXHMCCKGZHC-UHFFFAOYSA-N
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Description

“3,4-dichloro-N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}benzenecarboxamide” is a chemical compound . It’s also known as “3,4-DICHLORO-N-(2-HYDROXYETHYL)BENZENECARBOTHIOAMIDE” and has a linear formula of C9H9Cl2NOS . The CAS number is 354548-12-2 .


Molecular Structure Analysis

The molecular formula of this compound is C11H12Cl2N2O3 . The molecular weight is 291.13 . More detailed structural information or a 3D model is not available from the search results.

Scientific Research Applications

Pharmacological Properties and Clinical Use

Compounds structurally related to "3,4-dichloro-N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}benzenecarboxamide" may have diverse pharmacological properties. For example, metoclopramide, a compound with a somewhat related structure, is used in gastro-intestinal diagnostics and treatment of various types of vomiting and functional gastro-intestinal disorders. It assists in radiological identification of lesions, facilitates duodenal intubation and small intestine biopsy, and reduces post-operative vomiting and radiation sickness (Pinder et al., 2012).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide derivatives demonstrate significant potential in supramolecular chemistry, offering a versatile building block for applications ranging from nanotechnology to biomedical applications. The self-assembly and multivalent nature of these compounds are key to their functionality (Cantekin et al., 2012).

Antitumor Activity

Imidazole derivatives, including compounds with chloro groups, have been reviewed for their antitumor activity. These structures have led to the development of compounds with various biological properties, indicating the potential for "3,4-dichloro-N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}benzenecarboxamide" to be investigated for similar applications (Iradyan et al., 2009).

Environmental and Toxicological Studies

Research on the environmental presence and toxicological effects of related compounds, such as parabens and synthetic opioids, underscores the importance of studying the impact of chemical compounds on health and ecosystems. Such studies could inform the safety profiles and environmental considerations for "3,4-dichloro-N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}benzenecarboxamide" and similar compounds (Haman et al., 2015; Sharma et al., 2018).

properties

IUPAC Name

3,4-dichloro-N-[2-(2-hydroxyethylamino)-2-oxoethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O3/c12-8-2-1-7(5-9(8)13)11(18)15-6-10(17)14-3-4-16/h1-2,5,16H,3-4,6H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLFXHMCCKGZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCC(=O)NCCO)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}benzenecarboxamide

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